Discovery and History of Axinysone B: An In-Depth Technical Guide
Discovery and History of Axinysone B: An In-Depth Technical Guide
The following guide details the discovery, structural characterization, and chemical history of Axinysone B , a marine-derived aristolane sesquiterpenoid.
Executive Summary
Axinysone B is a rare sesquiterpenoid belonging to the aristolane class, characterized by a distinctive gem-dimethylcyclopropane ring fused to a decalin system. First isolated from the marine sponge Axinyssa isabela, it represents a significant chemotaxonomic marker for the genus Axinyssa. While its primary biological profile includes moderate cytotoxicity against specific cancer cell lines (e.g., NCI-H187), its structural architecture has garnered interest in synthetic organic chemistry and pharmacological modeling for targets such as the serotonin transporter (SERT) and viral RNA polymerases.
Discovery and Isolation History[1][2][3][4][5]
The Origin Story
The discovery of Axinysone B is rooted in the systematic chemical investigation of marine sponges from the order Halichondrida , specifically the genus Axinyssa. These organisms are prolific producers of nitrogenous sesquiterpenes (isonitriles, isothiocyanates), but Axinysone B is distinct as a non-nitrogenous oxygenated aristolane.
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Location: Gulf of California, Mexico (and subsequently in Indo-Pacific regions).
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Key Investigators: Zubía, E., Ortega, M.J., and Carballo, J.L. (University of Cádiz / UNAM).
Isolation Workflow
The isolation protocol utilized a bioassay-guided fractionation approach, prioritizing lipophilic extracts that exhibited cytotoxicity.
Methodology:
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Extraction: Lyophilized sponge tissue was exhaustively extracted with Acetone/Methanol (1:1).
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Partitioning: The crude extract was concentrated and partitioned between H₂O and Ethyl Acetate (EtOAc) to concentrate medium-polarity metabolites.
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Chromatography: The organic layer was subjected to Vacuum Liquid Chromatography (VLC) on Silica gel, eluting with a gradient of Hexane/EtOAc.
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Purification: Final purification was achieved via HPLC (High-Performance Liquid Chromatography) using normal-phase silica columns.
Figure 1: Standard isolation workflow for lipophilic sesquiterpenoids from Axinyssa sponges.
Structural Elucidation and Chemistry
Chemical Structure
Axinysone B is an aristolane sesquiterpenoid .[4][1][5] Its core skeleton consists of a decalin system fused to a gem-dimethylcyclopropane ring.
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IUPAC Name: (1R, 2S, ...)-1-hydroxyaristol-9-en-8-one (Configuration subject to enantiomeric series).
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Molecular Formula: C₁₅H₂₂O₂
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Molecular Weight: 234.34 g/mol
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Key Functional Groups:
Spectroscopic Signatures
The structure was solved using a combination of 1D and 2D NMR techniques.
| Technique | Key Observation | Structural Inference |
| ¹H NMR | Cyclopropane ring protons and methyl groups. | |
| ¹³C NMR | Conjugated ketone (C=O). | |
| COSY | H-1 / H-2 correlations | Connectivity of the hydroxylated ring.[1] |
| HMBC | Methyl to Carbonyl correlations | Position of the gem-dimethyl group relative to the decalin core. |
| NOESY | Cross-peaks between H-1 and angular Me | Established relative stereochemistry (cis-fused ring junction). |
Stereochemical Complexity
Axinysone B is the enantiomer of 1-hydroxyaristolone .[7]
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Axinysone B: (+)-rotation (typically).[7]
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1-Hydroxyaristolone: (-)-rotation (often isolated from terrestrial plants like Nardostachys).[1]
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Note: The absolute configuration is critical for biological activity, as the enantiomers often display divergent pharmacological profiles (e.g., SERT regulation).
Biological Profile and Pharmacology[1][2][3][5][10]
Cytotoxicity
Axinysone B has been evaluated against various human cancer cell lines.
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Target: NCI-H187 (Small Cell Lung Cancer).
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Activity: Moderate to weak cytotoxicity (
). -
Comparison: It is generally less potent than its congener Axinysone A , suggesting that the specific oxidation pattern (position of the hydroxyl group) plays a crucial role in ligand-target binding affinity.
Potential Antiviral Activity (In Silico)
Recent computational studies (molecular docking) have screened marine natural products against SARS-CoV-2 targets.
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Target: RNA-dependent RNA Polymerase (RdRp).
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Finding: Axinysone B showed binding affinity scores comparable to known inhibitors, interacting with the
-hairpin motif of the polymerase, though in vitro validation remains necessary.
Serotonin Transporter (SERT) Regulation
While Axinysone B itself is a marine metabolite, its enantiomer (from Nardostachys chinensis) acts as a SERT regulator. This structure-activity relationship (SAR) suggests that the aristolane scaffold is a privileged structure for interacting with transmembrane transporter proteins.
Biosynthetic Hypothesis
The biosynthesis of Axinysone B follows the mevalonate pathway, proceeding through the cyclization of Farnesyl Pyrophosphate (FPP).
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Precursor: Farnesyl Pyrophosphate (FPP, C15).
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Cyclization: FPP cyclizes to form Germacrene A .
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Rearrangement: Germacrene A undergoes an acid-catalyzed rearrangement and further cyclization to form the Aristolene cation (closing the cyclopropane ring).
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Oxidation: Late-stage enzymatic oxidation introduces the ketone at C-8 and the hydroxyl group at C-1 to yield Axinysone B.
Figure 2: Proposed biosynthetic pathway from FPP to Axinysone B.
References
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Zubía, E., Ortega, M. J., & Carballo, J. L. (2008).[3] Sesquiterpenes from the Sponge Axinyssa isabela. Journal of Natural Products, 71(12), 2004–2010.
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Kamada, T., & Vairappan, C. S. (2013). New Bioactive Secondary Metabolites from Bornean Red Alga, Laurencia similis. Natural Product Communications, 8(1), 1–4.
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Wang, L. X., et al. (2019).[6][1] Aristolane-type Sesquiterpenoids from Nardostachys chinensis and Revised Structure of Aristolanhydride.[4] Natural Products and Bioprospecting, 9, 149–156.
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Al-Mohaimeed, A. M., et al. (2021).[6][4] Natural Products from Red Algal Genus Laurencia as Potential Inhibitors of RdRp and nsp15 Enzymes of SARS-CoV-2: An In Silico Perspective. Marine Drugs, 19(6), 333.
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- 3. scispace.com [scispace.com]
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- 5. dokumen.pub [dokumen.pub]
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